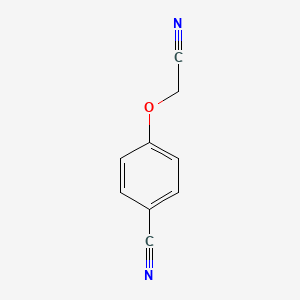
4-(Cyanomethoxy)benzonitrile
Übersicht
Beschreibung
4-(Cyanomethoxy)benzonitrile is a chemical compound with the molecular formula C9H6N2O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of benzonitriles, including 4-(Cyanomethoxy)benzonitrile, can be achieved through various methods. One such method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .Molecular Structure Analysis
The molecular weight of 4-(Cyanomethoxy)benzonitrile is 158.16. For a more detailed molecular structure analysis, further studies would be required.Wissenschaftliche Forschungsanwendungen
- In the pharmaceutical industry, researchers use Benzonitrile as an intermediate for producing various drugs. Its nitrile group can be manipulated to synthesize biologically active molecules .
- In 2018, astronomers detected Benzonitrile in space, marking a significant milestone. It was the first time a specific aromatic molecule had been identified in the interstellar medium. This finding provides insights into the chemical composition of cosmic environments .
- Researchers explore green synthesis methods for Benzonitrile. For instance, Fe3O4-CTAB nanoparticles act as competent catalysts for one-pot synthesis of Benzonitrile. Optimized reaction conditions involve benzaldehyde, NH2OH·HCl, and Fe3O4-CTAB NPs in dimethylformamide (DMF) .
- Benzonitrile exhibits an L-shaped structure due to the cyanomethoxy residue being approximately perpendicular to the benzonitrile plane. Structural investigations provide insights into its properties and reactivity .
Chemical Synthesis and Precursor Compounds
Aromatic Molecule Detection in Space
Green Synthesis and Catalysis
Structural Studies and Conformational Analysis
Environmental Impact and Safety Considerations
Safety and Hazards
Zukünftige Richtungen
Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials. They are also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating . The development of green synthesis methods and the exploration of new applications for these compounds are potential future directions .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been tested for their antimicrobial activity against various bacteria and fungi .
Mode of Action
These compounds often act by binding to specific enzymes or proteins in the target organisms, thereby inhibiting their function .
Biochemical Pathways
For instance, bacterial nitrilases play a significant role in the degradation of toxic defensive nitrile compounds and in the generation of important hormones and signaling molecules .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .
Action Environment
The action, efficacy, and stability of 4-(Cyanomethoxy)benzonitrile can be influenced by various environmental factors. For example, the presence of certain ionic liquids can facilitate the green synthesis of benzonitrile, potentially enhancing its action .
Eigenschaften
IUPAC Name |
4-(cyanomethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBBBGCACYSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethoxy)benzonitrile | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)
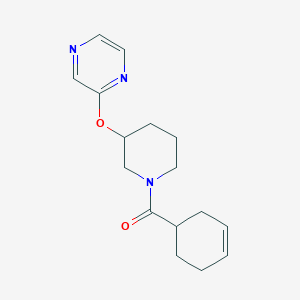
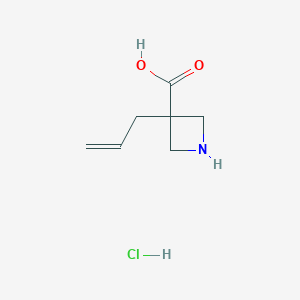
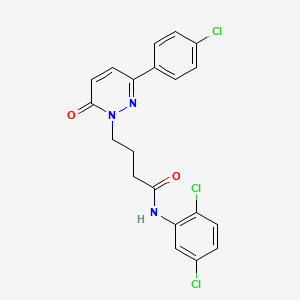
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)
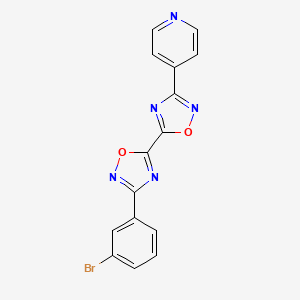
![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2399921.png)
![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

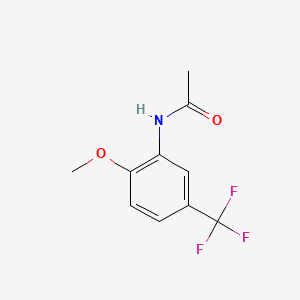
![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)
![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)